molecular formula C128H205N45O39S2 B13389021 Atrial Natriuretic Peptide (ANP) (1-28), rat

Atrial Natriuretic Peptide (ANP) (1-28), rat

Cat. No.: B13389021
M. Wt: 3062.4 g/mol
InChI Key: QGFSVPWZEPKNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Receptor Binding Characteristics and Specificity

ANP (1-28), rat, primarily binds to natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase, and natriuretic peptide receptor-C (NPR-C), a clearance receptor. NPR-A exhibits high affinity for ANP (1-28), with a dissociation constant ($$K_d$$) of approximately 50 pM in rabbit carotid artery smooth muscle cells. Competitive binding studies in rat kidney papillary tissue revealed a single high-affinity binding site for ANP (pK 10.22 ± 0.01), while brain natriuretic peptide (BNP) displayed two distinct affinities (pK 9.4 ± 0.1 and 7.5 ± 0.1). This heterogeneity in NPR-A binding may arise from receptor oligomerization rather than isoform differences, as demonstrated by pharmacological profiling of cloned rat NPR-A transfected into Cos-P cells.

Developmental studies in rats showed that ANP receptor density in glomeruli and inner medullary collecting tubules increases postnatally, reaching adult levels (20 ± 2 × 10$$^{-18}$$ mol/glomerulus and 4.4 ± 0.8 × 10$$^{-18}$$ mol/mm tubule) by five weeks of age. NPR-C, in contrast, serves as a decoy receptor, internalizing ANP for degradation. A synthetic ANP analog, rANP(REA18), engineered to reduce NPR-C binding by 200-fold, demonstrated enhanced natriuretic and diuretic responses in rats compared to native ANP, underscoring NPR-C’s role in modulating NPR-A activity.

Table 1: Binding Affinities of ANP (1-28), Rat, and Analogs

Receptor Ligand Affinity (pK) Source
NPR-A ANP (1-28) 10.4 ± 0.1 Transfected cells
NPR-A BNP 9.74 ± 0.05 Kidney tissue
NPR-C ANP (1-28) ~7.5 Competitive binding

cGMP-Dependent Second Messenger Systems

ANP (1-28), rat, binding to NPR-A activates intracellular guanylyl cyclase, converting GTP to cyclic guanosine monophosphate (cGMP). In rabbit carotid artery smooth muscle cells, ANP-induced cGMP accumulation occurs at concentrations 10-fold higher than those required for receptor binding, suggesting signal amplification. In the rat mammary gland, systemic ANP administration increased tissue cGMP levels by 2.5-fold during lactation, correlating with alveolar epithelial cell enlargement. The ANP analog rANP(REA18) stimulated cGMP production with an ED$$_{50}$$ of 1.8 nM in cloned NPR-A, matching native ANP’s efficacy.

Table 2: cGMP Production in Response to ANP (1-28), Rat

Tissue/Cell Type cGMP Increase Experimental Model Source
Carotid artery cells 4-fold 125I-ANP binding In vitro
Mammary gland 2.5-fold Lactating rats In vivo
Transfected Cos-P cells ED$$_{50}$$ 1.8 nM NPR-A activation In vitro

Cross-Talk with Angiotensin II Signaling Pathways

While ANP and angiotensin II (Ang II) are recognized antagonists in fluid balance regulation, the provided studies do not directly address interactions between ANP (1-28), rat, and Ang II signaling. Further investigation is required to elucidate molecular cross-talk mechanisms in the context of the reviewed research.

Regulatory Role of RGS4 in ANP-Mediated Signaling

The provided sources do not explore the involvement of regulator of G-protein signaling 4 (RGS4) in ANP pathways. ANP’s primary signaling via cGMP likely minimizes direct RGS4 interaction, which typically modulates G-protein-coupled receptors.

Properties

Molecular Formula

C128H205N45O39S2

Molecular Weight

3062.4 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-di(butan-2-yl)-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C128H205N45O39S2/c1-10-64(7)99-121(209)151-52-94(183)152-66(9)101(189)156-77(36-37-91(130)180)109(197)167-85(56-175)105(193)150-53-96(185)154-78(43-62(3)4)103(191)149-54-97(186)155-89(119(207)164-82(48-92(131)181)114(202)169-86(57-176)116(204)163-81(46-68-25-16-13-17-26-68)113(201)159-74(29-20-40-144-126(136)137)107(195)166-84(123(211)212)47-69-32-34-70(179)35-33-69)60-213-214-61-90(171-118(206)88(59-178)170-117(205)87(58-177)168-108(196)75(30-21-41-145-127(138)139)157-106(194)73(28-19-39-143-125(134)135)158-112(200)79(44-63(5)6)161-102(190)71(129)55-174)120(208)162-80(45-67-23-14-12-15-24-67)104(192)148-50-93(182)147-51-95(184)153-72(27-18-38-142-124(132)133)110(198)173-100(65(8)11-2)122(210)165-83(49-98(187)188)115(203)160-76(111(199)172-99)31-22-42-146-128(140)141/h12-17,23-26,32-35,62-66,71-90,99-100,174-179H,10-11,18-22,27-31,36-61,129H2,1-9H3,(H2,130,180)(H2,131,181)(H,147,182)(H,148,192)(H,149,191)(H,150,193)(H,151,209)(H,152,183)(H,153,184)(H,154,185)(H,155,186)(H,156,189)(H,157,194)(H,158,200)(H,159,201)(H,160,203)(H,161,190)(H,162,208)(H,163,204)(H,164,207)(H,165,210)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,173,198)(H,187,188)(H,211,212)(H4,132,133,142)(H4,134,135,143)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)

InChI Key

QGFSVPWZEPKNDV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Origin of Product

United States

Preparation Methods

Biosynthesis and Processing

Pre-proANP, a 151-amino acid precursor, is the source of ANP. The mature 28-amino acid ANP is produced through a series of enzymatic cleavages. Pre-proANP contains a signal peptide that directs intracellular processing. Cleavage of pre-proANP yields proANP, which consists of 126 amino acids. The transmembrane cardiac serine protease corin then cleaves proANP to produce the 28-amino acid, biologically active ANP.

Solid-Phase Synthesis

ANP can be produced through solid-phase synthesis, which allows for the creation of synthetic peptides that mimic the biological effects of the native peptide. Slow oxidation enhances the activity of the synthetic peptide, suggesting the importance of a disulfide bond between Cys7 and Cys23 in the native peptide's structure.

Gene Delivery

Another method involves the delivery of the human ANP gene, which can lead to a sustained reduction in systemic blood pressure. This approach involves the following steps:

  • Materials : Use of an eukaryotic expression vector pREP8.
  • cDNA Amplification : Human ANP cDNA is amplified from total RNA of the human atrium using RT-PCR.
  • Plasmid Construction : The amplified product is cloned into a vector, such as pCR II, and then transferred into an expression vector like pREP8, utilizing restriction enzymes such as XhoI and HindIII.
  • Expression Control : The expression of human ANP cDNA is placed under the control of a promoter, such as the RSV-LTR promoter, in the plasmid RSV-cANP.

Receptor-Induced Degradation

ANP's interaction with receptors can lead to its degradation. Studies using smooth muscle cell lines have shown that ANP binds reversibly to high-affinity binding sites, leading to the accumulation of intracellular cGMP. However, ANP is also rapidly and continuously degraded into radiolabeled products, including tyrosine.

Biological Activity and Modifications

Structure-activity studies have identified three regions of the ANP molecule as necessary for its biological responses. Modifications to these regions, such as expanding the cyclic portion of the molecule, can lead to more potent analogs. These analogs act at both major types of ANP receptors and show promise as preventative agents against acute renal failure.

Effects on Endothelial Cell Migration

ANP-(1-28) inhibits the migration of vascular endothelial cells stimulated by fetal calf serum (FCS). Rat ANP-(1-28) significantly inhibits migration at concentrations of \$$10^{-8}\$$ and \$$10^{-6}\$$ mol/L. This inhibition is correlated with an increase in cellular cGMP levels.

Impact of Hypertension on ANP Synthesis and Release

In experimental renovascular hypertension, there is reduced synthesis and increased release of natriuretic peptides in rat atrial myocytes. The recovery of synthetic activity of natriuretic peptides and arterial pressure to initial levels occurs with marked ultrastructural changes in cardiomyocytes and hemocapillaries.

Table: Specifications of Atrial Natriuretic Peptide (1-28), rat

Category Information
Name Atrial Natriuretic Peptide (1-28), rat
Alternative Name Cardiodilatine (CDD)
Description A peptide hormone composed of 28 amino acids. It is processed from a 151aa prepro-ANP by signal peptide removal, followed by specific protease cleavage by corin of the pro-ANP. The 28a C-terminal peptide hormone contains a 17aa ring formed by a disulfide bridge between Cys7 and Cys23.
Biological Role Exerts vasodilating effects, playing an important role in the regulation of blood pressure and natriuresis/diuresis.
Receptor Binding Residues Phe8, Arg14, and the C-terminal sequence of ANP bind to human NPR-A (Natriuretic peptide receptor type A).
Related Peptides Closely related to BNP (brain natriuretic peptide) and CNP (C-type natriuretic peptide), which share a similar ring structure.
Species Variation Rat ANP differs from the human hormone by only one residue at position 12.

Chemical Reactions Analysis

Degradation and Inactivation

ANP is rapidly cleared via enzymatic degradation and renal excretion. Neutral endopeptidase-24.11 (NEP-24.11) is the primary enzyme responsible for extra-renal metabolism:

  • Cleavage site : Between Cys7 and Phe8, producing an inactive metabolite lacking the biologically active ring structure .

  • Inhibition : Phosphoramidon (1 µM) blocks NEP-24.11 activity, preserving ANP’s bioactivity .

ParameterDetailsSource
EnzymeNEP-24.11
Cleavage positionCys7-Phe8
Metabolite activityInactive (loss of ring structure)

Receptor Binding and Signaling

ANP binds natriuretic peptide receptor-A (NPR-A) , a guanylyl cyclase-coupled receptor:

  • cGMP production : ANP binding activates NPR-A, converting GTP to cGMP, which mediates vasodilation, diuresis, and inhibition of endothelial cell migration .

  • Dose-dependent effects :

    • Endothelial cell migration inhibition : EC50 ~10⁻⁸–10⁻¹⁰ M .

    • cGMP elevation : Correlates inversely with migratory activity (r = 0.76, P < 0.01) .

ParameterANP-(1-28)BNP-45
Effective concentration10⁻¹⁰–10⁻⁶ M10⁻¹⁰–10⁻⁶ M
cGMP increase+++++
Migration inhibition50–70%60–80%

Data from vascular endothelial cell assays .

Enzymatic Regulation and Pharmacological Modulation

  • Corin : Essential for ANP maturation; mutations impair peptide processing .

  • NEP-24.11 inhibitors : Enhance endogenous ANP levels by reducing degradation .

  • Receptor antagonists : HS-142-1 blocks NPR-A, abolishing ANP-induced cGMP production .

Species-Specific Variations

  • Rat vs. human ANP : Differ by one residue (Ile12 in rat vs. Met12 in human) .

  • Polymorphisms : Rare SNP (rs1803268) alters residue 126 of preproANP, though functional impact remains uncharacterized .

Physiological and Pathological Relevance

  • Plasma levels : 10–30 fmol/mL in normotensive rats; elevated in heart failure .

  • Clinical associations : Modulates blood pressure, sodium balance, and vascular remodeling .

Scientific Research Applications

Atrial Natriuretic Peptide (ANP) (1-28) in rats is an endogenous peptide hormone produced by the heart that plays a vital role in blood pressure regulation . It is also known as Cardiodilatine (CDD) . ANP (1-28) promotes natriuresis, diuresis, and vasorelaxation .

Scientific Research Applications

  • Blood Pressure and Fluid Volume Regulation ANP plays a critical role in regulating blood pressure and fluid volume by maintaining water-salt balance, encouraging diuresis and natriuresis, and causing vasodilation .
  • Heart Failure Treatment ANP has significant natriuretic and diuretic effects, making it useful for treating congestive heart failure (CHF) . ANP increases urinary flow and sodium excretion in patients with CHF .
  • Renal Function Improvement ANP (31-67) increases creatinine clearance and inhibits renin production, increasing the sodium load in the macula densa . It also promotes vasodilation and counteracts glomerular hypertrophy and the onset of proteinuria via PGE2 receptors .

ANP Fragments and Their Applications

ANP can be broken down into multiple peptides, each with distinct properties :

  • ANP (1-28) This peptide has vasodilatory properties .
  • ANP (31-67) Known for its potent and prolonged diuretic and natriuretic properties . Infusion increases renal sodium excretion due to tubular and hemodynamic components and lowers blood pressure while promoting diuresis and natriuresis in healthy individuals .
  • ANP (79-98) Enhances urine flow and sodium excretion in individuals with CHF without increasing sodium excretion in healthy individuals. It also increases the urinary excretion rate of K+ .

ANP's Mechanism of Action

ANP acts through the guanylyl cyclase receptor and the second messenger cGMP . Studies have shown that ANP affects channels in the apical membrane of the renal nephron, which can inhibit or decrease sodium reabsorption .

Clinical Significance

Increased and decreased ANP levels are associated with several clinical conditions :

  • Dilated cardiomyopathy
  • Renal failure
  • Aging

Mechanism of Action

Atrial natriuretic factor (1-28) (rat) exerts its effects by binding to natriuretic peptide receptors (NPRs) on target cells. This binding activates guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in vasodilation, natriuresis, and diuresis, ultimately reducing blood volume and pressure .

Comparison with Similar Compounds

Structural Comparisons

Feature ANP (1-28), Rat BNP CNP Dendroaspis Natriuretic Peptide (DNP)
Length 28 amino acids 32 amino acids (human) 22–53 amino acids (varies) 38 amino acids (snake venom-derived)
Ring Structure Cys7-Cys23 disulfide bond Cys10-Cys26 disulfide bond Cys6-Cys22 disulfide bond Cys7-Cys23 disulfide bond
C-Terminal Tail Present (after ring) Extended N-terminal segment Absent Unique C-terminal extensions
Key Residues Phe8, Arg14, Ile12 (rat-specific) Arg17, Met20 (human BNP) Gly4, Leu10 Additional lysine residues
Species Variation Ile12 (rat) vs. Met12 (human) Sequence varies across species Highly conserved across mammals Species-specific in snake venom

Structural Insights :

  • The conserved ring structure is critical for receptor binding across all natriuretic peptides .
  • Rat ANP’s Ile12 substitution alters receptor affinity compared to human ANP .
  • CNP lacks the C-terminal tail, limiting its systemic effects to local vasodilation and bone growth .

Functional and Receptor Binding Differences

Parameter ANP (1-28), Rat BNP CNP DNP
Primary Receptor NPR-A NPR-A NPR-B NPR-A/B/C (broad affinity)
Second Messenger cGMP cGMP cGMP cGMP (with Ca²⁺ channel modulation)
Biological Role Systemic vasodilation, natriuresis Heart failure biomarker, diuresis Local vascular regulation, anti-fibrosis Prolongs action potential duration (APD)
Half-Life 2–4 minutes 20 minutes (BNP), longer NT-proBNP 1–3 minutes Not well-characterized

Functional Insights :

  • ANP and BNP activate NPR-A, but BNP’s extended N-terminal segment increases plasma stability .
  • DNP uniquely inhibits L-type Ca²⁺ channels, a feature absent in mammalian natriuretic peptides .
  • CNP’s NPR-B activation promotes growth plate development and endothelial function .

Degradation Pathways

  • ANP : Degraded by neutral endopeptidase (NEP) via cleavage at Cys7-Phe8, generating inactive metabolites .
  • BNP : Less susceptible to NEP, contributing to its longer half-life; NT-proBNP is glycosylated, further slowing clearance .
  • CNP : Rapidly cleared by NPR-C receptor-mediated endocytosis .

Key Findings :

  • ANP levels inversely correlate with obesity and insulin resistance, suggesting metabolic roles .
  • Rat ANP inhibits angiotensin II-stimulated endothelin-1 secretion, highlighting cross-talk with RAAS .

Q & A

Q. What are the structural features of ANP (1-28), rat, and how do they influence experimental design?

ANP (1-28), rat, is a 28-amino acid peptide with a conserved 17-residue ring structure stabilized by a disulfide bond between Cys7 and Cys23 . This structural motif is critical for NPR-A receptor binding and activation. When designing experiments, ensure proper handling to preserve the disulfide bond (e.g., avoid reducing agents) and confirm peptide integrity via mass spectrometry or HPLC .

Q. How should ANP (1-28), rat, be stored and reconstituted to maintain bioactivity?

Lyophilized ANP (1-28) should be stored at -20°C and reconstituted in sterile water or isotonic buffers (e.g., PBS). Avoid repeated freeze-thaw cycles, as this can lead to peptide aggregation or degradation. Validate bioactivity post-reconstitution using functional assays (e.g., cGMP elevation in NPR-A-expressing cells) .

Q. What methodologies are recommended for detecting ANP (1-28) in biological samples?

Radioimmunoassays (RIAs) and ELISAs are standard. Use antibodies validated for rat ANP, noting that cross-reactivity may occur with mouse ANP (due to a single amino acid difference at position 12) . For simultaneous measurement with other hormones (e.g., AVP), employ dual extraction methods using C18 columns followed by specific RIAs .

Q. How can ANP release be experimentally induced in rodent models?

ANP secretion is triggered by atrial stretch, volume overload, or pharmacological agents (e.g., endothelin-1, angiotensin II). In vivo models include acute volume expansion or chronic hypertension (e.g., DOCA-salt rats). Ex vivo, isolated heart preparations can be distended mechanically to simulate atrial stretch .

Advanced Research Questions

Q. How do conflicting findings on ANP's role in cardiac fibrosis arise, and how can they be resolved?

Discrepancies may stem from differences in experimental duration, dosage, or disease models (e.g., acute vs. chronic heart failure). For example, while ANP reduces fibrosis in diabetic rats via NPR-A/cGMP signaling, its effects may vary with disease progression. Use longitudinal studies and standardized fibrosis markers (e.g., collagen deposition, TGF-β levels) to improve comparability .

Q. What are the methodological challenges in studying ANP's interaction with the renin-angiotensin-aldosterone system (RAAS)?

ANP antagonizes RAAS by inhibiting angiotensin II and aldosterone. However, overlapping pathways (e.g., endothelin-1 suppression) can confound results. Employ co-culture systems (e.g., cardiomyocytes + renal cells) or pharmacologic RAAS inhibitors to isolate ANP-specific effects. Measure RAAS components (e.g., plasma renin activity) alongside ANP levels .

Q. How should researchers address species-specific differences in ANP signaling when translating findings to human models?

Rat ANP (1-28) shares 96% sequence identity with human ANP, but NPR-A receptor affinity varies. Use humanized NPR-A cell lines or cross-validate findings with human ANP (1-28) in parallel studies. Note that porcine and canine ANP sequences are identical to humans, enabling comparative studies .

Q. What strategies optimize ANP stability in long-term in vitro studies?

ANP degrades rapidly in serum due to proteases. Add protease inhibitors (e.g., aprotinin, EDTA) to culture media and use low-binding tubes to minimize adsorption. For chronic exposure, consider sustained-release formulations (e.g., ANP-loaded nanoparticles) .

Q. How can researchers reconcile discrepancies in ANP's hemodynamic effects across studies?

Variability often arises from differences in route of administration (intravenous vs. intra-atrial) or measurement timing. Use telemetry for continuous blood pressure monitoring in conscious animals and standardize experimental conditions (e.g., anesthesia type, hydration status) .

Q. What advanced techniques are available to study ANP's extra-cardiac roles (e.g., in the brain or kidneys)?

Immunohistochemistry with validated antibodies (e.g., H-005-06 for ANP α1-28) or in situ hybridization can localize ANP in tissues. For functional studies, generate tissue-specific NPR-A knockout models or use retrograde tracing to map ANP-responsive neural pathways .

Data Interpretation and Contradiction Analysis

Q. Why do some studies report conflicting results on ANP's diuretic efficacy?

Factors include renal hemodynamic status (e.g., preexisting kidney injury) and sodium intake. In hypovolemic states, ANP's diuretic effects may be blunted due to compensatory RAAS activation. Control for sodium balance and assess glomerular filtration rate (GFR) via inulin clearance .

Q. How can researchers mitigate false positives in ANP immunoassays?

Cross-reactivity with pro-ANP or degradation products (e.g., NT-proANP) is common. Pre-treat samples with affinity purification or use assays targeting the ring structure (residues 7-23). Validate results with orthogonal methods (e.g., LC-MS/MS) .

Methodological Best Practices

  • Peptide Handling : Always centrifuge lyophilized ANP before opening to prevent loss.
  • Negative Controls : Include NPR-A knockout models or receptor antagonists (e.g., A71915) to confirm ANP-specific effects .
  • Data Normalization : Express ANP levels relative to atrial weight or protein content in tissue studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.